4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole
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Overview
Description
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its three distinct aromatic rings and various substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of substituents: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-dimethylimidazole: Lacks the nitro and additional phenyl groups.
4-nitrophenyl-2-phenylimidazole: Similar structure but different substituents.
Properties
CAS No. |
5908-17-8 |
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Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C23H19N3O2/c1-15-12-13-18(14-16(15)2)22-21(17-8-4-3-5-9-17)24-23(25-22)19-10-6-7-11-20(19)26(27)28/h3-14H,1-2H3,(H,24,25) |
InChI Key |
ACFHAHPHMGYLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4)C |
Origin of Product |
United States |
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